3-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE
Description
3-Ethoxy-N-(12-oxazol-3-yl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzene ring and an oxazole moiety at the 12-position (linked via an amide bond). The ethoxy group enhances lipophilicity and metabolic stability, while the oxazole ring, a nitrogen-oxygen heterocycle, may contribute to hydrogen bonding and π-π interactions in biological targets .
Properties
IUPAC Name |
3-ethoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-10-5-3-4-9(8-10)12(15)13-11-6-7-17-14-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGFQNMNOYFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(12-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with an amino alcohol and a carboxylic acid derivative, the cyclization can be achieved under dehydrating conditions.
Coupling with Benzamide: The oxazole derivative is then coupled with an ethoxy-substituted benzamide. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Ethoxy-N-(12-oxazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzamide moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Features a 3-methylbenzamide core with a hydroxyl-containing directing group.
- Key Differences : Lacks the ethoxy and oxazole substituents. The hydroxyl and methyl groups make it suitable for metal-catalyzed C–H bond functionalization, unlike the target compound, which is tailored for heterocyclic interactions.
- Applications : Primarily used in synthetic chemistry for directing group applications, contrasting with the hypothesized biological roles of 3-ethoxy-N-(12-oxazol-3-yl)benzamide .
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide ()
- Structure: Contains a 2-acylamino side chain and a carboxyphenyl group.
- Key Differences : The acyl chain and carboxylic acid substituent enhance PCAF histone acetyltransferase (HAT) inhibitory activity (67–79% inhibition at 100 μM). In contrast, the ethoxy and oxazole groups in the target compound may prioritize different binding interactions.
- Activity Insights : Long acyl chains improve inhibition, but oxazole’s electron-rich nature might substitute for carboxylate interactions in enzyme binding .
3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide ()
- Structure : Benzofuran and dual methoxy groups.
- Key Differences : Benzofuran vs. oxazole alters electronic properties. The methoxy groups increase solubility but reduce steric bulk compared to ethoxy.
- Molecular Weight : 401.42 g/mol, higher than the target compound (exact weight unspecified), suggesting differences in pharmacokinetics .
3-(Oxazol-2-yl-ethoxy)-benzamide Derivatives ()
- Structure : Ethoxy-linked oxazole at the 3-position, closely resembling the target compound but with oxazol-2-yl instead of oxazol-3-yl.
- Activity : Patented as antibacterial agents, highlighting the role of oxazole positioning in biological efficacy. The 3-yl variant may exhibit distinct steric or electronic interactions with bacterial targets .
Enzyme Inhibition
- PCAF HAT Inhibitors (): Benzamides with 2-acylamino chains (e.g., compound 17: 79% inhibition) outperform anthranilic acid derivatives. The target compound’s oxazole may mimic acyl chain interactions, though its shorter ethoxy group could limit potency .
- The target compound’s oxazole might offer similar π-stacking but with reduced steric hindrance .
Antibacterial Potential
Physicochemical and Spectroscopic Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
